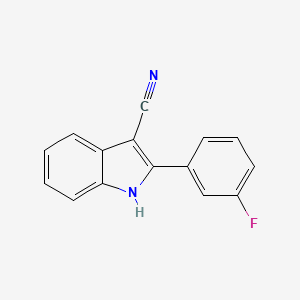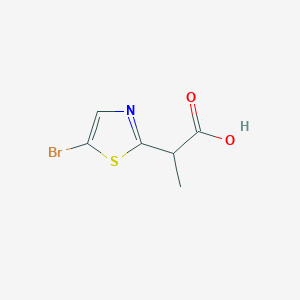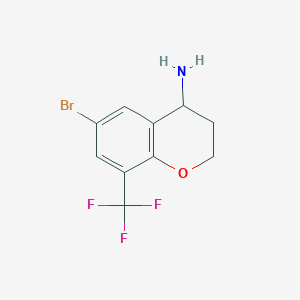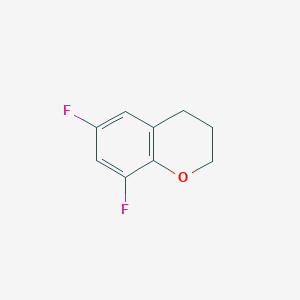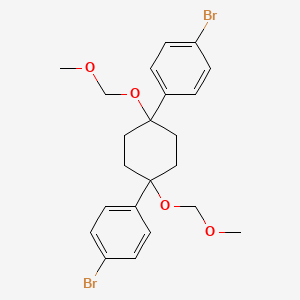
(1S,4S)-1,4-Bis(4-bromophenyl)-1,4-bis(methoxymethoxy)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4S)-1,4-Bis(4-bromophenyl)-1,4-bis(methoxymethoxy)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with two 4-bromophenyl groups and two methoxymethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-1,4-Bis(4-bromophenyl)-1,4-bis(methoxymethoxy)cyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane and 4-bromophenol.
Formation of Intermediates: The cyclohexane is functionalized to introduce the desired substituents. This may involve halogenation, followed by substitution reactions to introduce the 4-bromophenyl groups.
Methoxymethoxy Protection: The hydroxyl groups of the 4-bromophenyl intermediates are protected using methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1S,4S)-1,4-Bis(4-bromophenyl)-1,4-bis(methoxymethoxy)cyclohexane can undergo various chemical reactions, including:
Oxidation: The methoxymethoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromophenyl groups can be reduced to phenyl groups.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl-substituted cyclohexane.
Substitution: Formation of substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials such as polymers and resins.
Mecanismo De Acción
The mechanism of action of (1S,4S)-1,4-Bis(4-bromophenyl)-1,4-bis(methoxymethoxy)cyclohexane would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The methoxymethoxy groups may enhance the compound’s solubility and stability, while the bromophenyl groups may contribute to its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(1S,4S)-1,4-Bis(4-chlorophenyl)-1,4-bis(methoxymethoxy)cyclohexane: Similar structure with chlorine atoms instead of bromine.
(1S,4S)-1,4-Bis(4-fluorophenyl)-1,4-bis(methoxymethoxy)cyclohexane: Similar structure with fluorine atoms instead of bromine.
Uniqueness
(1S,4S)-1,4-Bis(4-bromophenyl)-1,4-bis(methoxymethoxy)cyclohexane is unique due to the presence of bromine atoms, which can influence the compound’s reactivity and interactions with other molecules. The methoxymethoxy groups provide additional functionalization, making the compound versatile for various applications.
Propiedades
Fórmula molecular |
C22H26Br2O4 |
|---|---|
Peso molecular |
514.2 g/mol |
Nombre IUPAC |
1-bromo-4-[4-(4-bromophenyl)-1,4-bis(methoxymethoxy)cyclohexyl]benzene |
InChI |
InChI=1S/C22H26Br2O4/c1-25-15-27-21(17-3-7-19(23)8-4-17)11-13-22(14-12-21,28-16-26-2)18-5-9-20(24)10-6-18/h3-10H,11-16H2,1-2H3 |
Clave InChI |
WCDNRJUAISPYNG-UHFFFAOYSA-N |
SMILES canónico |
COCOC1(CCC(CC1)(C2=CC=C(C=C2)Br)OCOC)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13031182.png)

![4-Nitro-1H-benzo[d][1,2,3]triazol-1-ol](/img/structure/B13031200.png)
![(S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13031206.png)
![2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid](/img/structure/B13031207.png)
